molecular formula C11H13NO B1521433 2,4,7-Trimethylbenzofuran-5-amine CAS No. 214683-09-7

2,4,7-Trimethylbenzofuran-5-amine

Cat. No. B1521433
CAS RN: 214683-09-7
M. Wt: 175.23 g/mol
InChI Key: WEOHFJYVKSFDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trimethylbenzofuran-5-amine is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It belongs to the class of compounds known as benzofurans, which are found widely in natural products and synthetic compounds with a broad range of biological and pharmacological applications .

Scientific Research Applications

Antibacterial Activity

2,4,7-Trimethylbenzofuran-5-amine: and its derivatives have been recognized for their potent antibacterial properties. The compound’s ability to interfere with bacterial cell wall synthesis and protein function makes it a candidate for developing new antibacterial drugs. This is particularly crucial in the fight against drug-resistant strains of bacteria .

Antifungal and Antiviral Applications

Furan derivatives exhibit significant antifungal and antiviral activities. The structural flexibility of 2,4,7-Trimethylbenzofuran-5-amine allows for the synthesis of compounds that can target specific fungal and viral pathogens, offering a pathway for the treatment of infectious diseases .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of furan derivatives make them suitable for the development of new pain management and anti-inflammatory medications. Their mechanism involves modulating inflammatory pathways and reducing the production of pain-inducing mediators .

Anticancer Potential

Benzofuran compounds, including 2,4,7-Trimethylbenzofuran-5-amine , have shown promise in anticancer research. Their ability to inhibit tumor growth and induce apoptosis in cancer cells is being explored for potential therapeutic applications .

Antioxidant Properties

The antioxidant properties of furan derivatives are beneficial in combating oxidative stress, which is implicated in various chronic diseases. By neutralizing free radicals, these compounds can contribute to the prevention of disease progression .

Drug Design and Discovery

2,4,7-Trimethylbenzofuran-5-amine: serves as a scaffold for the design and synthesis of novel drugs. Its versatile structure allows for the creation of diverse compounds with potential therapeutic benefits across a range of medical conditions .

properties

IUPAC Name

2,4,7-trimethyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-6-4-10(12)8(3)9-5-7(2)13-11(6)9/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHFJYVKSFDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethylbenzofuran-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,7-Trimethylbenzofuran-5-amine
Reactant of Route 2
Reactant of Route 2
2,4,7-Trimethylbenzofuran-5-amine
Reactant of Route 3
Reactant of Route 3
2,4,7-Trimethylbenzofuran-5-amine
Reactant of Route 4
Reactant of Route 4
2,4,7-Trimethylbenzofuran-5-amine
Reactant of Route 5
2,4,7-Trimethylbenzofuran-5-amine
Reactant of Route 6
2,4,7-Trimethylbenzofuran-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.